
3'-Azetidinomethyl-3,4-dichlorobenzophenone
Description
3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS: 937629-49-7) is a benzophenone derivative featuring a 3,4-dichlorophenyl group and an azetidinomethyl substituent. Its molecular formula is C₁₀H₁₁Cl₂N, with a molar mass of 216.11 g/mol .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKAJVKASFLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643277 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-15-1 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3,4-dichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Base: Bases such as potassium carbonate or sodium hydride are employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-3,4-dichlorobenzophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Transformations : It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and reductions .
Biology
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antioxidant Properties : The compound's structure enhances its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions .
Medicine
- Pharmaceutical Intermediate : Ongoing studies are investigating its role as an intermediate in drug development, particularly targeting diseases associated with bacterial infections and oxidative damage.
- Potential Anticancer Activity : Initial studies suggest that the compound may possess anticancer properties, although further research is required to elucidate its mechanisms and efficacy .
Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various benzophenone derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Antioxidant Activity Assessment
Another study focused on the antioxidant properties of similar compounds demonstrated that this compound effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions characterized by oxidative damage.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and dichlorobenzophenone core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3'-Azetidinomethyl-3,4-dichlorobenzophenone, enabling comparative analysis of their properties and applications:
3,4-Dichlorobenzophenone (CAS: 6284-79-3)
- Molecular Formula : C₁₃H₈Cl₂O
- Molecular Weight : 251.11 g/mol
- Melting Point : 100–104°C .
- The simpler structure may favor industrial applications, such as polymer synthesis or UV absorbers, where thermal stability (lower mp than 4,4'-dichlorobenzophenone) is acceptable .
4,4'-Dichlorobenzophenone (CAS: 90-98-2)
- Molecular Formula : C₁₃H₈Cl₂O
- Molecular Weight : 251.11 g/mol
- Melting Point : 144–146°C .
- Key Differences: Symmetric chlorine substitution confers higher symmetry and melting point compared to 3,4-dichlorobenzophenone. This compound is widely used in liquid crystal production and photostabilizers, leveraging its planar structure .
3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 543708-66-3)
- Molecular Formula : C₁₅H₁₀Cl₂O₃
- Molecular Weight : 333.15 g/mol .
- This structural variation may enhance solubility in polar solvents compared to the azetidine-containing analog .
3,4-DICHLORO-3'-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]BENZOPHENONE
- Key Features: Incorporates a spirocyclic azaspiro group, offering a larger, more rigid framework than the azetidinomethyl substituent. This complexity could influence binding affinity in receptor-targeted applications .
3,4'-Dimethylbenzophenone (CAS: 13152-94-8)
- Molecular Formula : C₁₅H₁₄O
- Molecular Weight : 210.28 g/mol
- Melting Point: Not explicitly stated, but methyl groups reduce polarity compared to chlorine, lowering mp relative to dichlorinated analogs .
- Applications may focus on fragrances or non-halogenated polymer additives .
3,4-Dihydroxybenzophenone (CAS: 10425-11-3)
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 214.22 g/mol .
- Used in UV-blocking cosmetics and as a synthetic precursor for flavonoids .
Comparative Data Table
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|---|
This compound | 937629-49-7 | C₁₀H₁₁Cl₂N | 216.11 | Not reported | Azetidinomethyl, 3,4-dichloro |
3,4-Dichlorobenzophenone | 6284-79-3 | C₁₃H₈Cl₂O | 251.11 | 100–104 | 3,4-dichloro |
4,4'-Dichlorobenzophenone | 90-98-2 | C₁₃H₈Cl₂O | 251.11 | 144–146 | 4,4'-dichloro |
3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone | 543708-66-3 | C₁₅H₁₀Cl₂O₃ | 333.15 | Not reported | Ethylenedioxy, 3,4-dichloro |
3,4'-Dimethylbenzophenone | 13152-94-8 | C₁₅H₁₄O | 210.28 | Not reported | 3,4'-dimethyl |
3,4-Dihydroxybenzophenone | 10425-11-3 | C₁₃H₁₀O₃ | 214.22 | Not reported | 3,4-dihydroxy |
Biological Activity
3'-Azetidinomethyl-3,4-dichlorobenzophenone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an azetidine ring linked to a benzophenone core with dichlorine substituents at the 3 and 4 positions. The molecular formula is C16H14Cl2N, and it exhibits properties that may enhance its biological efficacy.
Biological Activity Overview
Research indicates that this compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against a range of pathogens.
- Anticancer Activity : Investigations into its potential as an anticancer agent have shown promising results, particularly in inhibiting the growth of certain cancer cell lines.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which could lead to reduced proliferation of cancer cells.
- Receptor Binding : It may also bind to specific receptors, altering signaling pathways that promote cell survival and growth.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL across different strains.
- Anticancer Potential : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µg/mL) after 48 hours.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
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Staphylococcus aureus | 20 | Penicillin | 10 |
Escherichia coli | 25 | Ciprofloxacin | 15 |
Pseudomonas aeruginosa | 30 | Gentamicin | 20 |
Table 2: Anticancer Activity on MCF-7 Cell Line
Treatment Concentration (µg/mL) | Viability (%) |
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0 | 100 |
10 | 90 |
25 | 80 |
50 | 30 |
Research Findings
Recent studies have highlighted the potential of this compound as a lead structure for drug development. Its unique chemical properties allow for modifications that could enhance potency and selectivity against target cells.
Ongoing Research
Current research efforts are focused on:
- Structural Modifications : To improve efficacy and reduce toxicity.
- In Vivo Studies : To evaluate the therapeutic potential in animal models.
- Mechanistic Studies : To further elucidate the pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.